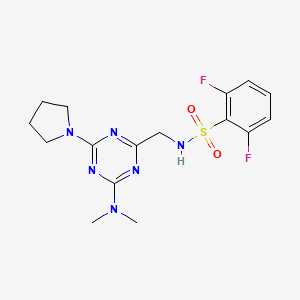

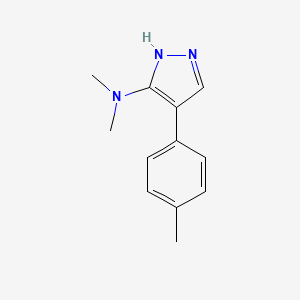

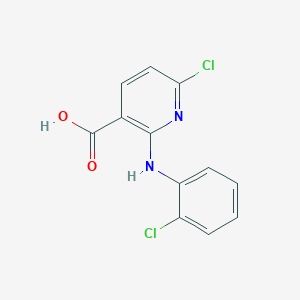

![molecular formula C15H15N3O6S B2535257 N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate CAS No. 338396-17-1](/img/structure/B2535257.png)

N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate” is not clearly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not clearly mentioned in the sources I found .Aplicaciones Científicas De Investigación

Antioxidant and Neuroprotective Properties

Dimethyl sulfoxide has been recognized for its antioxidant properties, particularly in reducing lipid peroxidation and protein oxidation, indicating its potential neuroprotective effects. Despite certain pro-oxidant characteristics, it's considered a valuable solvent for studying the antioxidant properties of lipophilic compounds, holding promise for the development of new antioxidants with neuroprotective attributes (Sanmartín-Suárez et al., 2011).

Antitumor Potential

Sulfamate compounds, including N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate, have been explored for their antitumor properties. Specific sulfamates have demonstrated high specificity and nanomolar-level inhibition against tumor-associated carbonic anhydrase isoforms, indicating potential use in antimetastatic therapy, particularly in breast carcinoma models (Gieling et al., 2012).

Mechanism of Action in Aminolysis

The compound's behavior in aminolysis reactions, acting as a model for medicinally important sulfamate esters, has been extensively studied. The reaction kinetics with various amines reveal significant insights into its reactivity and potential as an enzyme inhibitor, indicating its application in studying enzyme interactions and inhibitory mechanisms (Spillane et al., 2008).

Nucleic Acid Binding and Stability

Research into sulfamide- and 3′-N-sulfamate-modified DNA has unveiled interesting binding properties and stability effects. The 3′-N-sulfamate group, in particular, has been highlighted for its potential in replacing the phosphodiester group in nucleic acids for therapeutic applications, reflecting the compound's role in genetic and molecular biology research (Fettes et al., 2002).

Advanced Oxidation Processes

The compound has been utilized in studying advanced oxidation mechanisms, especially in the degradation of pollutants like nitrobenzene. The insights from these studies are crucial for environmental chemistry and the development of efficient waste treatment methods (Zheng et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[4-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-9-3-11(4-10-14)15(19)16-12-5-7-13(8-6-12)18(20)21/h3-10H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIINMUUEYGBVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

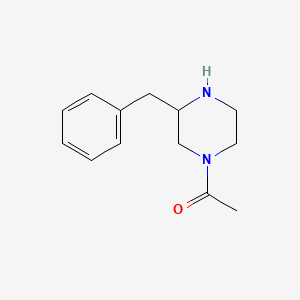

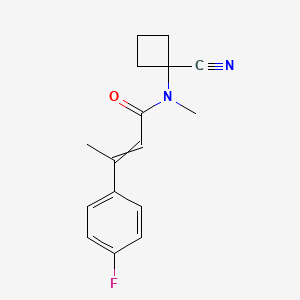

![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)

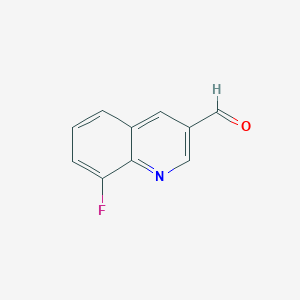

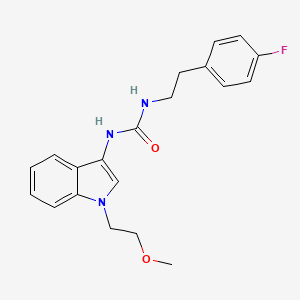

![2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2535178.png)

![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)

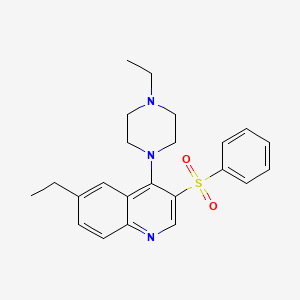

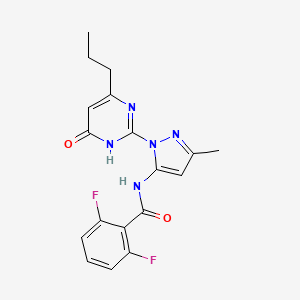

![(E)-ethyl 1-cyclohexyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2535182.png)

![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)